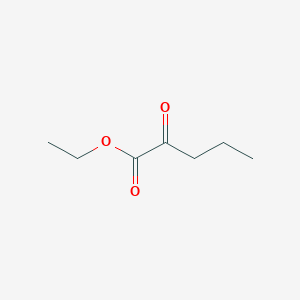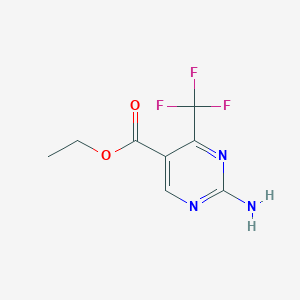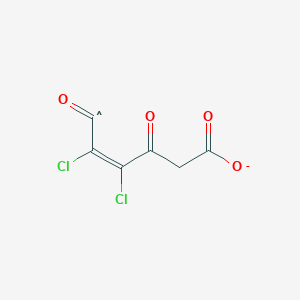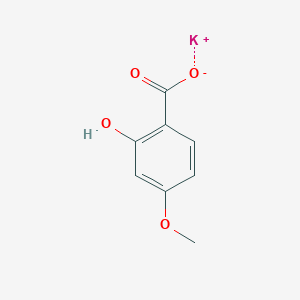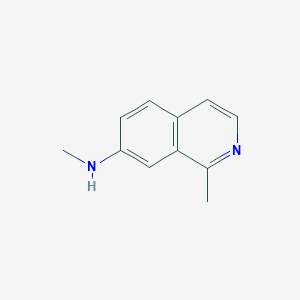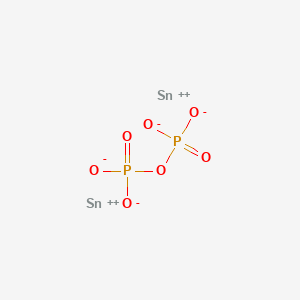
Pirofosfato estannoso
Descripción general
Descripción
LY-53857 es un compuesto orgánico sintético conocido por su función como antagonista selectivo del receptor de serotonina 2 (5-HT2). Ha sido ampliamente estudiado por sus propiedades farmacológicas y aplicaciones terapéuticas potenciales, particularmente en los campos de la neurociencia y la investigación cardiovascular .
Aplicaciones Científicas De Investigación
LY-53857 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en estudios de antagonistas del receptor de serotonina.
Biología: Investigado por sus efectos en los procesos biológicos mediados por la serotonina.
Medicina: Explorado para posibles aplicaciones terapéuticas en el tratamiento de afecciones como los trastornos de la migraña, la isquemia miocárdica y la trombosis.
Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos dirigidos a los receptores de serotonina
Mecanismo De Acción
LY-53857 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de serotonina 2 (5-HT2). Este receptor está involucrado en varios procesos fisiológicos, incluida la regulación del estado de ánimo, la función cardiovascular y el control respiratorio. Al bloquear el receptor, LY-53857 modula la actividad de la serotonina, lo que lleva a cambios en la neurotransmisión y las respuestas fisiológicas .
Análisis Bioquímico
Biochemical Properties
Stannous pyrophosphate plays a crucial role in biochemical reactions, particularly as a reducing agent in radiopharmaceutical kits. It interacts with various enzymes, proteins, and other biomolecules. For instance, stannous pyrophosphate is known to interact with pyrophosphatase enzymes, which catalyze the hydrolysis of pyrophosphate into inorganic phosphate. This interaction is essential for the regulation of pyrophosphate levels in cells and tissues .
Cellular Effects
Stannous pyrophosphate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, stannous pyrophosphate can impact the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell signaling pathways. This modulation can lead to changes in gene expression, affecting the transcription of genes involved in cellular growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of stannous pyrophosphate involves several key processes. At the molecular level, stannous pyrophosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The stannous ion in stannous pyrophosphate can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzymes, affecting their catalytic efficiency .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de LY-53857 implica múltiples pasos, comenzando con materiales de partida fácilmente disponiblesLas condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para garantizar las transformaciones químicas deseadas .
Métodos de Producción Industrial
La producción industrial de LY-53857 sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores de alto rendimiento, sistemas de flujo continuo y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
LY-53857 experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Reducción de grupos funcionales a estados de oxidación más bajos.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones específicas
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Compuestos Similares
Ketanserina: Otro antagonista del receptor 5-HT2 con propiedades farmacológicas similares.
Ritanserina: Un antagonista de la serotonina no selectivo con afinidad por múltiples subtipos de receptores de serotonina.
Mianserina: Un antidepresivo con efectos antagonistas en los receptores de serotonina
Singularidad
LY-53857 es único en su alta selectividad para el receptor de serotonina 2 (5-HT2), lo que lo convierte en una herramienta valiosa para estudiar el papel específico de este receptor en varios procesos fisiológicos y patológicos. Su selectividad también reduce la probabilidad de efectos fuera de objetivo, lo que mejora sus posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
phosphonato phosphate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZAUFNYMZVOFV-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+2].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889643 | |
| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15578-26-4 | |
| Record name | Stannous pyrophosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditin pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNOUS PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DNT29EC86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: [] Research suggests that stannous pyrophosphate concentrates in areas of myocardial infarction due to the presence of calcium deposits in these regions. These calcium deposits are associated with necrotic muscle cells and areas of residual perfusion. [, ] This uptake is not directly related to the extent of creatine phosphokinase depletion, a marker of tissue viability, but rather to a combination of cellular damage and blood flow dynamics. [] The precise mechanism of interaction with calcium remains to be fully elucidated.
ANone: The provided research primarily focuses on the diagnostic application of stannous pyrophosphate and does not offer conclusive evidence on its influence on myocardial function or healing processes. Further research is needed to explore potential therapeutic implications.
ANone: The molecular formula of stannous pyrophosphate is Sn2P2O7. Its molecular weight is 411.53 g/mol.
ANone: The provided research articles primarily focus on the clinical applications and diagnostic interpretations of technetium-99m-labeled stannous pyrophosphate scintigraphy and do not delve into detailed spectroscopic characterization of the compound itself.
ANone: [] Yes, stannous pyrophosphate can inhibit the binding of chromium-51 to red blood cells both in vitro and in vivo. This effect is reversible by washing the red blood cells, suggesting a chemical interaction between stannous pyrophosphate and chromium in plasma.
ANone: The provided research focuses on the use of stannous pyrophosphate in medical imaging and does not cover its catalytic properties or potential applications in catalysis.
ANone: The provided research papers do not contain information about computational chemistry studies or structure-activity relationship investigations for stannous pyrophosphate.
ANone: [] Recommendations include reconstituting stannous pyrophosphate vials with nitrogen-purged saline and minimizing air exposure during preparation and dispensing. Refrigeration after formulation can also help maintain stability.
ANone: While the provided research does not explicitly discuss SHE regulations, it emphasizes the importance of careful radiopharmaceutical preparation and handling techniques, suggesting adherence to safety protocols and guidelines in a research or clinical setting.
ANone: [] Studies in rabbits suggest that acute administration of unlabeled stannous pyrophosphate at recommended dosages does not negatively impact red blood cell survival. This indicates that the stannous content of the pharmaceutical, at these levels, is not harmful to red blood cells. Further research is needed to fully elucidate its metabolic pathways and elimination.
ANone: [, ] While most patients show normal technetium-99m stannous pyrophosphate scintigrams 6-7 days after an acute myocardial infarction, some may retain persistently abnormal scintigrams for several months. These persistently positive scintigrams are often associated with a more severe clinical course, including angina, congestive heart failure, and ventricular dysynergy. [] The exact mechanisms behind this prolonged retention are not fully understood.
ANone: Yes. [] Research shows its efficacy in identifying muscle damage in acute electric burns, providing valuable information for surgical planning.
ANone: The concept of resistance is not applicable to stannous pyrophosphate as it is a diagnostic agent and not a therapeutic compound. While the provided research indicates the compound's relative safety when used appropriately, further research is required to fully evaluate potential long-term effects.
ANone: The focus of the provided research lies primarily on the diagnostic applications of stannous pyrophosphate, and it does not offer in-depth information on these specific aspects.
ANone: [] Research dating back to the 1970s marks the beginning of investigations into the use of technetium-99m stannous pyrophosphate for myocardial imaging. This era saw the exploration of its efficacy in detecting acute myocardial infarction and its correlation with other diagnostic methods.
ANone: [, ] The development and application of technetium-99m stannous pyrophosphate scintigraphy exemplify a successful integration of nuclear medicine principles and techniques within cardiology. This integration has enabled clinicians and researchers to visualize and understand myocardial damage in a way not previously possible, ultimately improving patient care.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester](/img/structure/B129216.png)
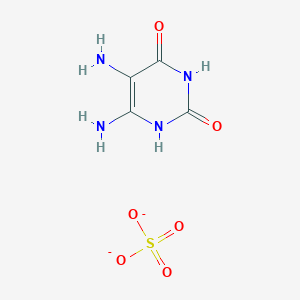
![[S-(E)]-7-Heneicosen-10-ol](/img/structure/B129218.png)
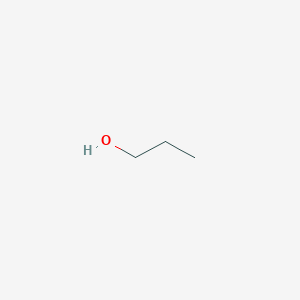
![perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B129221.png)
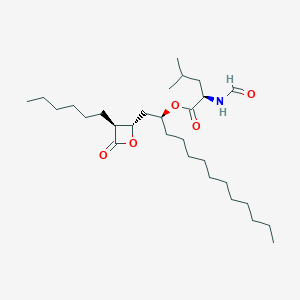
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)

